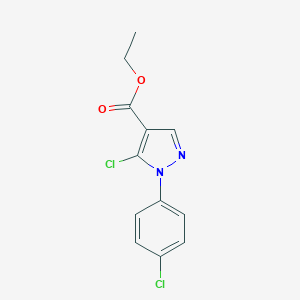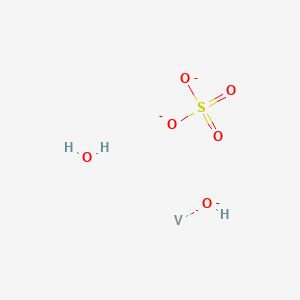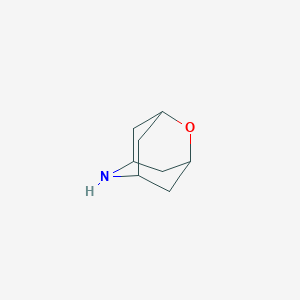
4-Chloro-6-phenoxypyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-phenoxypyrimidin-2-amine, also known as CPPA, is a chemical compound that belongs to the pyrimidine family. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPPA has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
Wirkmechanismus
4-Chloro-6-phenoxypyrimidin-2-amine acts as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). This receptor is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and depression. By modulating the activity of this receptor, 4-Chloro-6-phenoxypyrimidin-2-amine has been found to have potential therapeutic applications in these disorders.
Biochemische Und Physiologische Effekte
4-Chloro-6-phenoxypyrimidin-2-amine has been found to have various biochemical and physiological effects. It has been shown to increase the activity of mGluR4, leading to increased neurotransmitter release in the brain. This increased neurotransmitter release has been linked to improvements in cognitive function, memory, and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Chloro-6-phenoxypyrimidin-2-amine is its specificity for the mGluR4 receptor. This specificity allows researchers to selectively modulate the activity of this receptor without affecting other receptors in the brain. However, one limitation of 4-Chloro-6-phenoxypyrimidin-2-amine is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-Chloro-6-phenoxypyrimidin-2-amine. One direction is to investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and depression. Another direction is to study its long-term effects in vivo and its potential for use as a tool for studying the role of mGluR4 in the brain. Additionally, there is a need for further research on the synthesis and purification of 4-Chloro-6-phenoxypyrimidin-2-amine to improve its yield and purity.
Synthesemethoden
4-Chloro-6-phenoxypyrimidin-2-amine is synthesized by reacting 4,6-dichloropyrimidine with phenol in the presence of a base such as potassium carbonate. The reaction yields 4-Chloro-6-phenoxypyrimidin-2-amine as a white crystalline solid, which can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-phenoxypyrimidin-2-amine has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
Eigenschaften
CAS-Nummer |
100763-71-1 |
|---|---|
Produktname |
4-Chloro-6-phenoxypyrimidin-2-amine |
Molekularformel |
C10H8ClN3O |
Molekulargewicht |
221.64 g/mol |
IUPAC-Name |
4-chloro-6-phenoxypyrimidin-2-amine |
InChI |
InChI=1S/C10H8ClN3O/c11-8-6-9(14-10(12)13-8)15-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |
InChI-Schlüssel |
WCDHWNAYCBWKKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |
Synonyme |
2-amino-4-phenoxy-6-chloropyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















